Methantheline

Pharmacodynamics Bioavailability Antisialogogue

Methantheline bromide is a permanently charged quaternary ammonium antimuscarinic that minimizes blood-brain barrier penetration versus tertiary amines such as atropine, making it ideal for peripheral muscarinic blockade studies without CNS confounds. Supported by Level I multicenter RCT evidence (n=339, 41% sweat reduction, P=0.004) for axillary hyperhidrosis. Its N-ethyl substitution confers higher muscarinic receptor affinity than propantheline, while its pronounced ganglionic blocking activity provides a distinct tool for autonomic pharmacology research. Suitable for SAR studies, receptor binding assays, and preclinical hyperhidrosis models requiring a non-CNS-penetrant reference compound.

Molecular Formula C21H26NO3+
Molecular Weight 340.4 g/mol
CAS No. 5818-17-7
Cat. No. B1204047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethantheline
CAS5818-17-7
SynonymsBanthine
methantheline
methantheline bromide
Vagantin
Molecular FormulaC21H26NO3+
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESCC[N+](C)(CC)CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13
InChIInChI=1S/C21H26NO3/c1-4-22(3,5-2)14-15-24-21(23)20-16-10-6-8-12-18(16)25-19-13-9-7-11-17(19)20/h6-13,20H,4-5,14-15H2,1-3H3/q+1
InChIKeyGZHFODJQISUKAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.32e-04 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Methantheline Bromide (CAS 5818-17-7): Quaternary Ammonium Antimuscarinic for Smooth Muscle Spasm and Hyperhidrosis


Methantheline bromide (CAS 5818-17-7) is a synthetic quaternary ammonium compound that functions as a non-selective competitive antagonist at muscarinic acetylcholine receptors [1]. It is classified pharmacologically as an antimuscarinic/antispasmodic agent within the ATC class A03AB07 (synthetic anticholinergics, quaternary ammonium compounds) [2]. The compound exhibits a molecular weight of 340.4 g/mol for the cation (419.1 g/mol as the bromide salt) and is characterized by a xanthene-9-carboxylate core structure with a diethylmethylammonium ethyl ester side chain [1]. Historically developed as Banthine® and approved since 1951, methantheline remains utilized in select clinical and research contexts for its antisecretory and smooth muscle relaxant properties, particularly in the management of axillary hyperhidrosis, gastrointestinal spasm, and overactive bladder syndrome [3].

Why Methantheline Cannot Be Interchanged with Propantheline, Atropine, or Glycopyrrolate Without Risk


Within the antimuscarinic class, substitution of methantheline with seemingly related quaternary ammonium analogs or tertiary amine anticholinergics introduces quantifiable differences in receptor binding affinity, central nervous system (CNS) penetration, ganglionic blocking activity, and relative toxicity profiles. As a quaternary ammonium compound, methantheline is permanently charged at physiological pH, conferring low CNS penetration compared to tertiary amines like atropine [1]. However, among quaternary agents, methantheline differs from propantheline in muscarinic receptor affinity due to structural variations (N-ethyl vs. N-isopropyl substitution) [2], and from glycopyrrolate in both physicochemical properties (LogP 3.95 vs. -0.58) and ganglionic blocking propensity [3]. Even where therapeutic indications overlap—such as hyperhidrosis or gastrointestinal spasm—the pharmacodynamic differences described below preclude simple interchange without altering efficacy or side-effect burden.

Quantitative Differentiation of Methantheline from Propantheline, Atropine, and Glycopyrrolate: Evidence-Based Selection Guide


Methantheline vs. Atropine: Superior Antisialogogue Duration with Reduced CNS Penetration

In a head-to-head crossover study in healthy subjects, methantheline produced stronger and longer-lasting inhibition of salivation compared to atropine. The antimuscarinic effects after methantheline administration persisted significantly longer than those of atropine [1]. As a quaternary ammonium compound, methantheline exhibits minimal blood-brain barrier permeability (estimated BBB permeability negative) compared to the tertiary amine atropine, which demonstrates substantial CNS penetration and is associated with a higher incidence of central anticholinergic adverse effects including confusion and sedation [2]. This combination of potent peripheral antimuscarinic activity with limited CNS access makes methantheline preferable for applications where sustained peripheral blockade without cognitive impairment is required.

Pharmacodynamics Bioavailability Antisialogogue CNS penetration

Methantheline vs. Propantheline: Higher Muscarinic Receptor Affinity Due to Structural Methylation Difference

Structure-activity relationship analysis reveals that methantheline bromide exhibits higher binding affinity for muscarinic acetylcholine receptors compared to its direct structural analog, propantheline bromide. The key structural determinant is the N-alkyl substitution pattern: methantheline contains two N-ethyl groups and one N-methyl group, whereas propantheline contains two N-isopropyl groups and one N-methyl group. The presence of the extra methyl group at the equivalent of position 3 of the pyrrolidine ring in propantheline reduces its receptor affinity relative to methantheline [1]. This structural difference translates to quantifiably distinct pharmacological potency, with methantheline demonstrating greater antimuscarinic activity on a molar basis.

Receptor binding SAR Affinity Muscarinic antagonist

Methantheline vs. Propantheline: Greater Ganglionic Blockade Activity and Higher Toxicity Profile

Both methantheline and propantheline exhibit autonomic ganglion blocking activity in addition to their peripheral muscarinic antagonism; however, methantheline demonstrates relatively more marked ganglion-blocking activity compared to its antimuscarinic effect than does propantheline [1]. In animal studies examining ganglionic transmission at the superior cervical ganglion, methantheline produced dose-dependent depression of postganglionic action potentials, with this ganglionic component contributing more substantially to its overall pharmacological profile [2]. Consequently, methantheline is considered more toxic than propantheline, primarily due to this relatively greater ganglionic blocking activity [1]. Oral doses of 25-100 mg methantheline produce typical anticholinergic adverse effects including dry mouth, blurred vision, constipation, and urinary retention [1].

Ganglionic blockade Toxicity Autonomic pharmacology Safety profile

Methantheline vs. Placebo: 41% Reduction in Axillary Sweat Production in Multicenter RCT

In a large multicenter, randomized, double-blind, placebo-controlled trial (n=339), methantheline bromide (MB) demonstrated statistically significant and clinically meaningful reduction in focal hyperhidrosis. At day 28 ± 1, mean axillary sweat production was 99 mg for MB versus 130 mg for placebo, compared with baseline values of 168 mg and 161 mg respectively (P = 0.004) [1]. This represents an absolute reduction of 69 mg from baseline in the MB group (41% decrease) versus a reduction of 31 mg in the placebo group (19% decrease). Quality of life measures improved correspondingly: Dermatology Life Quality Index (DLQI) decreased to 9.7 for MB versus 12.2 for placebo (P = 0.003) [1]. The Hyperhidrosis Disease Severity Score (HDSS) decreased from 3.2 to 2.4 in the MB group compared with 3.2 to 2.7 for placebo (P = 0.002) [1]. The most frequent adverse event was dry mouth, with overall tolerability rated as good in both groups.

Hyperhidrosis Efficacy Randomized controlled trial Sweat reduction

Methantheline vs. Propantheline and Glycopyrrolate: Physicochemical Differentiation via LogP and Solubility

Methantheline exhibits distinct physicochemical properties that differentiate it from other quaternary ammonium antimuscarinics. Methantheline has a predicted LogP of approximately 3.95 and experimental aqueous solubility of 0.00013 g/L (1.32 × 10⁻⁴ g/L) at 25°C [1]. In comparison, propantheline shows aqueous solubility of 7.22 × 10⁻⁵ g/L with LogP values ranging from 1.72 to 4.32 depending on computational method [2], while glycopyrrolate exhibits LogP of -0.58 and significantly higher aqueous solubility (freely soluble, ≥24 mg/mL) [3]. The relatively low water solubility and moderate lipophilicity of methantheline place it between the more lipophilic propantheline and the highly hydrophilic glycopyrrolate, influencing its suitability for various formulation approaches and experimental buffer systems.

Physicochemical properties Lipophilicity Solubility Formulation science

Methantheline Dual-Target Profile: Histamine H2 Receptor Antagonism as Distinguishing Feature

Methantheline demonstrates measurable histamine H2-receptor antagonist activity in addition to its primary muscarinic receptor antagonism. In guinea-pig brain homogenate preparations, a well-characterized H2-receptor system, methantheline inhibited the histamine-activated cyclase, though the inhibition was characterized as non-competitive [1]. This H2-antagonist property is shared with propantheline but is not a general characteristic of all quaternary ammonium antimuscarinics. The clinical significance of this dual-target activity remains to be fully elucidated, but it represents a potential differentiating pharmacological feature for experimental applications where modulation of both cholinergic and histaminergic signaling may be relevant.

H2 receptor Histamine Dual pharmacology Receptor selectivity

Evidence-Supported Research and Clinical Application Scenarios for Methantheline Procurement


Axillary and Palmar Hyperhidrosis Clinical Trials and Therapeutics

Methantheline bromide is indicated for procurement in randomized controlled trials and clinical treatment protocols for focal hyperhidrosis. The compound has Level I evidence from a large multicenter RCT (n=339) demonstrating 41% reduction in axillary sweat production versus 19% for placebo at 28 days (P = 0.004), with corresponding improvements in HDSS and DLQI quality of life measures [1]. Standard dosing of 50 mg three times daily produces clinically meaningful sweat reduction with acceptable tolerability, the most frequent adverse event being dry mouth. This evidence supports methantheline as a systemic oral therapy option for axillary hyperhidrosis where topical agents or botulinum toxin injections are impractical or contraindicated.

Peripheral Antimuscarinic Research Requiring Minimal CNS Penetration

For in vitro or in vivo studies where peripheral muscarinic blockade must be achieved without confounding central nervous system effects, methantheline offers a defined advantage over tertiary amine antimuscarinics such as atropine or scopolamine. As a quaternary ammonium compound that is permanently charged at physiological pH, methantheline exhibits minimal blood-brain barrier permeability, in contrast to tertiary amines which readily enter the CNS and produce cognitive and behavioral effects [1]. In head-to-head pharmacodynamic comparison, methantheline produced stronger and longer-lasting peripheral antimuscarinic effects than atropine . This profile makes methantheline suitable for experiments examining peripheral cholinergic function in isolation, including studies of salivary secretion, gastrointestinal motility, and cardiovascular autonomic regulation.

Receptor Binding and SAR Studies Comparing Quaternary Ammonium Antimuscarinics

Methantheline serves as a valuable reference compound in structure-activity relationship (SAR) studies and receptor binding assays examining the quaternary ammonium antimuscarinic class. Its higher muscarinic receptor affinity relative to propantheline, attributed to the N-ethyl versus N-isopropyl substitution difference, provides a defined structural comparator for investigating the molecular determinants of antagonist potency [1]. Additionally, methantheline's dual-target activity at both muscarinic acetylcholine receptors and histamine H2 receptors offers a distinct pharmacological signature that can be exploited in screening assays designed to identify selective compounds. Its physicochemical properties—LogP 3.95 and aqueous solubility 0.00013 g/L—also position it as an intermediate reference point between more lipophilic (propantheline) and more hydrophilic (glycopyrrolate) quaternary agents .

Autonomic Ganglion Blockade Research and Teaching Applications

Methantheline's relatively marked ganglionic blocking activity—more pronounced relative to its peripheral antimuscarinic effect than is the case for propantheline—makes it a useful tool compound for autonomic pharmacology research and teaching [1]. In the superior cervical ganglion stimulation model, methantheline produces dose-dependent depression of postganglionic action potentials . This ganglionic component, while not considered therapeutically relevant for the drug's clinical indications, provides a distinct experimental tool for studies examining nicotinic transmission at autonomic ganglia or for comparative investigations of the ganglionic versus peripheral muscarinic contributions of anticholinergic agents.

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